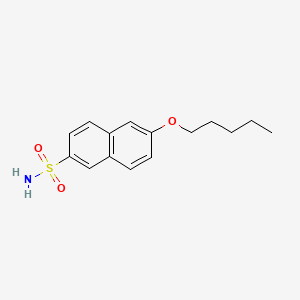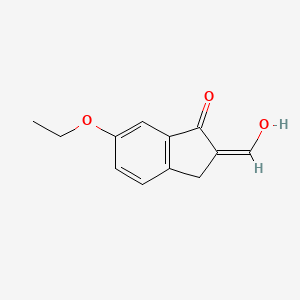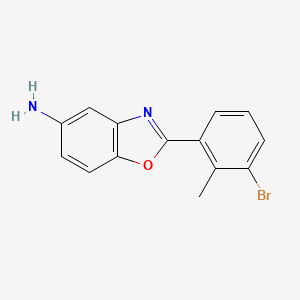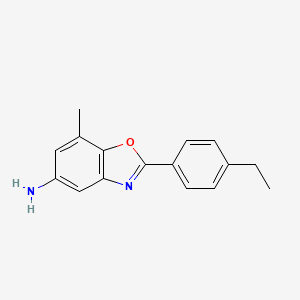
6-Pentyloxynaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pentyloxynaphthalene-2-sulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides This compound is characterized by the presence of a pentyloxy group attached to the naphthalene ring, along with a sulfonamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentyloxynaphthalene-2-sulfonamide typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes sulfonation to introduce a sulfonic acid group at the 2-position. This is achieved using sulfuric acid or oleum.
Formation of Sulfonyl Chloride: The sulfonic acid derivative is then converted to the corresponding sulfonyl chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Nucleophilic Substitution: The sulfonyl chloride reacts with pentyloxyamine in the presence of a base (e.g., triethylamine) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Pentyloxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
6-Pentyloxynaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Pentyloxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
6-Pentyloxynaphthalene-2-sulfonamide can be compared with other naphthalenesulfonamides and related compounds:
Similar Compounds: 2-naphthalenesulfonamide, 6-methoxy-2-naphthalenesulfonamide, 6-ethoxy-2-naphthalenesulfonamide.
Uniqueness: The presence of the pentyloxy group distinguishes it from other naphthalenesulfonamides, potentially altering its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H19NO3S |
|---|---|
Peso molecular |
293.381 |
Nombre IUPAC |
6-pentoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-2-3-4-9-19-14-7-5-13-11-15(20(16,17)18)8-6-12(13)10-14/h5-8,10-11H,2-4,9H2,1H3,(H2,16,17,18) |
Clave InChI |
OKFDZEXYZJPHEF-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






